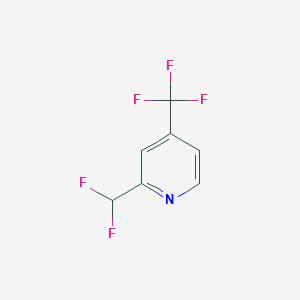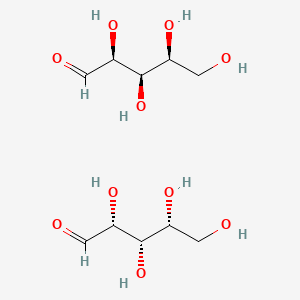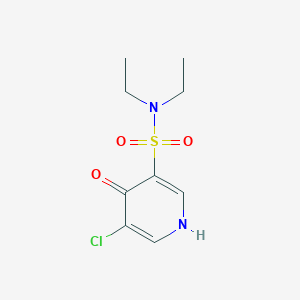
Ethyl 2-fluoro-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C8H13FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethyl acetate with propionyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using a reaction kettle coupled with a rectifying tower. This method involves feeding the reactants into the reaction kettle, followed by separation and purification steps to obtain the final product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.
Reduction: Formation of ethyl 2-fluoro-3-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of ethyl 2-fluoro-3-oxohexanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active fluorinated moiety, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxohexanoate: Similar in structure but lacks the fluorine atom.
Ethyl 2-fluoro-3-oxopentanoate: A shorter chain analog with similar reactivity.
Ethyl 2-fluoro-3-oxoheptanoate: A longer chain analog with similar properties
Uniqueness: Ethyl 2-fluoro-3-oxohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
76435-44-4 |
|---|---|
Molekularformel |
C8H13FO3 |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
ethyl 2-fluoro-3-oxohexanoate |
InChI |
InChI=1S/C8H13FO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LNOHNNJHHLKCNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)




![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)


![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)


